molecular formula C6H4Cl2FNO2S B1410091 2,6-Dichloro-3-fluorobenzenesulfonamide CAS No. 1803784-23-7

2,6-Dichloro-3-fluorobenzenesulfonamide

Cat. No.: B1410091
CAS No.: 1803784-23-7
M. Wt: 244.07 g/mol
InChI Key: TUTZWMBEELOKDH-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H4Cl2FNO2S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its unique combination of chlorine and fluorine substituents on the benzene ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-fluorobenzenesulfonamide typically involves the sulfonation of 2,6-dichloro-3-fluorobenzene. The process can be summarized as follows:

    Starting Material: 2,6-Dichloro-3-fluorobenzene.

    Sulfonation: The starting material is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonamide group.

    Reaction Conditions: The reaction is usually carried out at a temperature range of 0-5°C to prevent over-sulfonation and ensure selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation reactors equipped with temperature control systems. The process is optimized to maximize yield and minimize by-products. The reaction mixture is then subjected to purification steps, including crystallization and filtration, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzenesulfonamides.

    Oxidation: Products include sulfonic acids and sulfonyl chlorides.

    Reduction: Products include amines.

Scientific Research Applications

2,6-Dichloro-3-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzenesulfonamide: Lacks the fluorine substituent, resulting in different chemical properties.

    3,5-Dichloro-2-fluorobenzenesulfonamide: Has a different substitution pattern, affecting its reactivity and applications.

    2,6-Difluorobenzenesulfonamide: Contains two fluorine atoms, altering its electronic properties.

Uniqueness

2,6-Dichloro-3-fluorobenzenesulfonamide is unique due to its specific combination of chlorine and fluorine substituents, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-3-1-2-4(9)5(8)6(3)13(10,11)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTZWMBEELOKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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